molecular formula C11H12N2O B13009197 5-(Cyclopentyloxy)nicotinonitrile

5-(Cyclopentyloxy)nicotinonitrile

Cat. No.: B13009197
M. Wt: 188.23 g/mol
InChI Key: BVRLDOHBXDKQLG-UHFFFAOYSA-N
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Description

5-(Cyclopentyloxy)nicotinonitrile is a derivative of nicotinonitrile, a compound known for its diverse applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a nicotinonitrile core with a cyclopentyloxy group attached, which imparts unique properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentyloxy)nicotinonitrile typically involves the reaction of nicotinonitrile with cyclopentanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The process can be summarized as follows:

    Starting Materials: Nicotinonitrile and cyclopentanol.

    Catalyst: A suitable acid or base catalyst.

    Reaction Conditions: Heating the mixture to a temperature range of 100-150°C.

    Product Isolation: The product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentyloxy)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Cyclopentyloxy)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Cyclopentyloxy)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Nicotinonitrile: The parent compound with a simpler structure.

    Bosutinib: A nicotinonitrile derivative used as a therapeutic agent.

    Milrinone: Another nicotinonitrile derivative with cardiotonic properties.

Uniqueness

5-(Cyclopentyloxy)nicotinonitrile is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties compared to other nicotinonitrile derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-cyclopentyloxypyridine-3-carbonitrile

InChI

InChI=1S/C11H12N2O/c12-6-9-5-11(8-13-7-9)14-10-3-1-2-4-10/h5,7-8,10H,1-4H2

InChI Key

BVRLDOHBXDKQLG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CN=CC(=C2)C#N

Origin of Product

United States

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